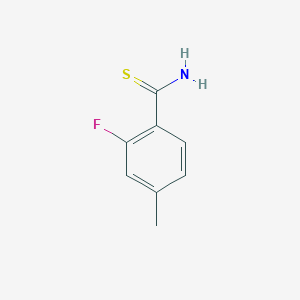

2-Fluoro-4-methylbenzene-1-carbothioamide

Description

2-Fluoro-4-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, along with a thiobenzamide group.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRYBDYNCGUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzene-1-carbothioamide typically involves the introduction of the fluorine and methyl groups onto the benzene ring, followed by the formation of the thiobenzamide group. One common method involves the use of fluorinated intermediates and thiolation agents. For example, a fluorinated benzene derivative can be reacted with a methylating agent under specific conditions to introduce the methyl group. Subsequently, the thiobenzamide group can be introduced using a thiolation reagent such as Lawesson’s reagent or phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzene-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The thiobenzamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Fluoro-4-methylbenzene-1-carbothioamide serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of sulfoxides, sulfones, and various substituted derivatives.

Biology

The compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Studies have indicated that it may inhibit key enzymes involved in critical biochemical pathways, such as HMG-CoA reductase, which is essential for cholesterol synthesis. This inhibition could lead to decreased cholesterol levels and has implications for treating hypercholesterolemia.

Case Studies:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Further investigations are required to establish its efficacy and mechanism of action.

- Anticancer Potential: Research has shown that compounds similar to this compound can induce cell cycle arrest in cancer cells. For instance, some derivatives have been tested for their ability to inhibit tumor growth in colorectal cancer models by modulating immune responses .

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions .

Industrial Applications

In industry, this compound is utilized in the development of new materials and serves as a reagent in various industrial processes. Its chemical reactivity allows it to be employed in the synthesis of polymers and other chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thiobenzamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in its interactions .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-2-methyl-thiobenzamide: Similar structure but with different substitution pattern.

2-Fluoro-4-methyl-benzamide: Lacks the thiobenzamide group.

2-Fluoro-4-methyl-thiophenol: Contains a thiol group instead of a thiobenzamide group.

Uniqueness

2-Fluoro-4-methylbenzene-1-carbothioamide is unique due to the presence of both the fluorine and thiobenzamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Fluoro-4-methylbenzene-1-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its role as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. The thiobenzamide functional group contributes to its reactivity and biological interactions.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol and other isoprenoids. By inhibiting this pathway, the compound reduces cholesterol production, which can be beneficial in managing hyperlipidemia and related conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various fluorinated compounds, including derivatives similar to this compound. For instance, some derivatives have shown cytotoxicity against colorectal cancer cells (HCT-116) by inducing cell cycle arrest and increasing reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that fluorinated derivatives can enhance inhibition against a variety of bacterial strains. Notably, compounds with similar structures have demonstrated significant activity against gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a specific study involving analogs of this compound, researchers found that certain derivatives induced significant cytotoxic effects on HCT-116 colorectal cancer cells. The mechanism involved the modulation of cyclin B1 expression and disruption of microtubule dynamics, leading to increased ROS levels and apoptosis in cancer cells .

Case Study: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of fluorinated compounds similar to this compound. These studies revealed that specific modifications in the thiobenzamide structure enhanced activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups was critical for improving potency while maintaining low cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-methylbenzene-1-carbothioamide, and how do reaction conditions influence yield?

- Methodology : Start with fluorinated benzene derivatives (e.g., 4-methyl-2-fluorobenzaldehyde) and employ nucleophilic substitution or thiocarbamation. For example, react with thiourea in the presence of a base (e.g., KOH) under reflux in ethanol. Monitor reaction progress via TLC and optimize temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of aldehyde to thiourea) to achieve yields >75% .

- Characterization : Confirm structure via H/C NMR (e.g., thiocarbonyl signal at ~200 ppm in C NMR) and FT-IR (C=S stretch ~1250 cm). Use elemental analysis for purity validation .

Q. How do the electronic effects of the fluorine and methyl substituents influence the reactivity of this compound?

- Analysis : The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and activating the carbothioamide group for nucleophilic reactions. The methyl group at the para position donates electrons via hyperconjugation, moderating ring reactivity. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

- Key Techniques :

- Mass Spectrometry (HRMS) : Exact mass for CHFNS: 186.0392.

- NMR : Fluorine coupling in H NMR (e.g., splitting patterns for aromatic protons adjacent to F).

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/lengths (e.g., C-S bond ~1.68 Å) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Approach : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors). Parameterize the thiocarbonyl group’s hydrogen-bonding potential and fluorine’s hydrophobic interactions. Validate predictions via SAR studies on synthesized analogs .

- Case Study : Replace the methyl group with electron-withdrawing groups (e.g., nitro) to enhance interactions with polar enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, MIC protocols).

Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or confounding variables (e.g., solvent effects).

Mechanistic Studies : Probe mode of action via fluorescence-based assays (e.g., membrane disruption vs. DNA intercalation) .

Q. How can retrosynthetic analysis and AI-driven tools improve scalable synthesis of fluorinated carbothioamides?

- AI Integration : Leverage databases like Reaxys or Pistachio to predict one-step reactions. For example, prioritize routes using 4-fluoro-2-methylbenzonitrile as a precursor with ammonium sulfide under catalytic conditions .

- Optimization : Use DoE (Design of Experiments) to map parameter spaces (temperature, catalyst loading) and maximize yield while minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.